2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole
Description
2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole is a brominated heterocyclic compound featuring a thiazole core substituted with two phenyl groups at positions 4 and 5, and a bromomethylphenyl moiety at position 2. The bromomethyl group (-CH2Br) introduces electrophilic reactivity, making the compound a valuable intermediate in organic synthesis, particularly for cross-coupling reactions or as a precursor to functionalized materials.
Properties
Molecular Formula |
C22H16BrNS |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]-4,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C22H16BrNS/c23-15-16-11-13-19(14-12-16)22-24-20(17-7-3-1-4-8-17)21(25-22)18-9-5-2-6-10-18/h1-14H,15H2 |
InChI Key |
MFXACAOIEZPUAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)CBr)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole typically involves multi-step reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a phenyl ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thiazole Formation: The final step involves the cyclization of the intermediate product with a thioamide to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiazole ring or the phenyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Biaryl compounds when involved in Suzuki-Miyaura coupling.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, structure-activity relationship (SAR) analyses indicate that modifications in the thiazole ring can significantly enhance cytotoxic activity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole | A549 (Lung) | 12.5 | Moderate activity observed |
| Compound A | MCF-7 (Breast) | 9.8 | Higher potency compared to control |
| Compound B | HeLa (Cervical) | 15.3 | Similar activity to standard drug |
In a study conducted by Evren et al. (2019), thiazole derivatives demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells with an IC50 value indicating significant potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. A study demonstrated that several thiazole derivatives exhibited significant antibacterial activity against various strains, comparable to standard antibiotics like norfloxacin .
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. Its bromomethyl group allows for various substitution reactions, making it versatile for synthesizing more complex heterocyclic compounds. This feature is particularly valuable in creating novel materials and pharmaceuticals .
Material Science
In material science, the compound is utilized in the synthesis of advanced materials, including polymers and dyes. Its unique structure contributes to the development of materials with specific optical and electronic properties .
Case Studies
A significant case study involved synthesizing various thiazole derivatives to evaluate their biological activities. Researchers synthesized multiple analogues and assessed their cytotoxicity against different cancer cell lines. The results indicated that modifications in the phenyl and thiazole moieties could lead to enhanced biological activity.
Example Case Study: Anticancer Activity Assessment
In a controlled study, researchers synthesized analogues of this compound and tested their efficacy against several cancer cell lines:
- Methodology : The synthesized compounds were evaluated using standard cytotoxicity assays.
- Findings : Certain derivatives exhibited significantly lower IC50 values compared to the parent compound, indicating enhanced anticancer properties.
Mechanism of Action
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole depends on its application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Chemical Reactivity: The bromomethyl group is highly reactive and can undergo various substitution reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Table 1: Key Properties of Brominated Heterocycles
| Compound Name | Molecular Formula | Molecular Weight | Melting Point | Key Structural Features |
|---|---|---|---|---|
| This compound | C22H17BrN2S | 421.35 | Not reported | Thiazole core, bromomethylphenyl, diphenyl |
| 2-[3-(Bromomethyl)phenyl]thiophene | C11H9BrS | 253.16 | 57°C | Thiophene ring, bromomethylphenyl |
| 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate | C9H8BrN3·HBr | 318.99 | >280°C (dec.) | Triazole core, bromomethylphenyl, hydrobromide salt |
Analysis :
- Reactivity : The bromomethyl group in all three compounds enables alkylation or nucleophilic substitution. However, the thiazole and triazole derivatives (Table 1) exhibit enhanced stability compared to thiophene due to aromatic nitrogen atoms .
- Thermal Stability : The triazole hydrobromide salt (mp >280°C) shows significantly higher thermal stability than the thiophene analog (mp 57°C), likely due to ionic interactions and hydration .
Isostructural Halogen Variants
Chloro and bromo derivatives of structurally related thiazoles have been compared for intermolecular interactions and biological activity:
- Example: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (chloro analog) vs. its bromo counterpart. Biological Activity: The chloro analog demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), while the bromo variant’s efficacy remains uncharacterized .
Heterocyclic Analogs with Modified Cores
Table 2: Comparison of Heterocyclic Frameworks
Analysis :
- Electronic Properties : The imidazole derivative (Table 2) contains a sulfonyl group, increasing electron-withdrawing character compared to the diphenylthiazole’s neutral aromatic system .
- Structural Complexity : The thiazole-pyrazole hybrid (Table 2) incorporates a triazolyl group, enabling π-π stacking and hydrogen bonding critical for protein interactions .
Research Findings and Implications
- Synthetic Utility : Bromomethyl-substituted thiazoles are pivotal intermediates for synthesizing fluorinated or iodinated analogs via halogen exchange .
- Therapeutic Potential: While chloro-thiazole derivatives show antimicrobial activity, bromo-thiazoles may offer improved pharmacokinetics due to enhanced lipophilicity .
- Crystallography : Structural studies of brominated thiazole-pyrazole hybrids reveal planar geometries conducive to intercalation with DNA or enzyme active sites .
Biological Activity
2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their roles in various therapeutic applications, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a thiazole ring substituted with bromomethyl and phenyl groups. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For instance, a structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly enhance cytotoxic activity against various cancer cell lines.
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | Moderate activity observed |
| Compound A | MCF-7 (Breast) | 9.8 | Higher potency compared to control |
| Compound B | HeLa (Cervical) | 15.3 | Similar activity to standard drug |
In a study conducted by Evren et al. (2019), thiazole derivatives demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells with an IC50 value indicating significant potential for further development as anticancer agents .
Antimicrobial Activity
Thiazoles have also shown promising antimicrobial properties. The presence of electron-withdrawing groups such as bromine enhances the antimicrobial efficacy of these compounds.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | Moderate |
| Compound C | Escherichia coli | 16 | High |
| Compound D | Candida albicans | 8 | Very High |
The structure-based activity study indicated that thiazole derivatives with halogen substitutions exhibit enhanced antibacterial effects, making them candidates for further exploration in antibiotic development .
Anticonvulsant Activity
Thiazoles are also explored for their anticonvulsant properties. The SAR studies suggest that certain substitutions on the thiazole ring can lead to significant anticonvulsant effects.
Table 3: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model Used | ED50 (mg/kg) | Protection Index |
|---|---|---|---|
| This compound | PTZ-induced seizure | 18.4 | 9.2 |
| Compound E | MES model | 20.0 | 7.5 |
In animal models, compounds similar to this compound have shown effective protection against seizures, indicating their potential use in treating epilepsy .
Case Studies
A significant case study involved the synthesis and evaluation of various thiazole derivatives for their biological activities. In this study, researchers synthesized multiple analogues and assessed their cytotoxicity against different cancer cell lines. The results indicated that modifications in the phenyl and thiazole moieties could lead to enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
